tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a dichloropyrimidine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the dichloropyrimidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichloropyrimidine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being investigated as a precursor for drugs that target specific enzymes or receptors involved in diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme. The piperidine ring and tert-butyl group also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: What sets tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of the dichloropyrimidine moiety provides specific reactivity that is not found in other similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C16H23Cl2N3O3 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-6-4-5-11(8-21)9-23-10-12-7-19-14(18)20-13(12)17/h7,11H,4-6,8-10H2,1-3H3 |
InChI Key |
CLEIUCUAMWGAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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